molecular formula C8H9ClF3N B1377449 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride CAS No. 1432679-40-7

2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1377449
CAS No.: 1432679-40-7
M. Wt: 211.61 g/mol
InChI Key: XZZYPPHVCTXOBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride: Similar in structure but contains an additional hydroxyl group.

    2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: Contains a triazole ring and methoxy groups.

Uniqueness

2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-6-3-5(1-2-12)4-7(10)8(6)11;/h3-4H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZYPPHVCTXOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-40-7
Record name Benzeneethanamine, 3,4,5-trifluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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